

# Spectroscopic Profile of 7-Hydroxy-3,4-dihydrocarbostyrl: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyrl

Cat. No.: B194367

[Get Quote](#)

Introduction: **7-Hydroxy-3,4-dihydrocarbostyrl**, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS No: 22246-18-0), is a crucial intermediate in the synthesis of pharmaceuticals, most notably the antipsychotic drug aripiprazole.[1][2] Its molecular formula is  $C_9H_9NO_2$ , with a molecular weight of approximately 163.17 g/mol.[3][4][5] Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic characteristics essential. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Hydroxy-3,4-dihydrocarbostyrl**, along with the experimental protocols for these analyses.

## Data Presentation: Spectroscopic Summary

The following tables summarize the available and predicted spectroscopic data for **7-Hydroxy-3,4-dihydrocarbostyrl**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (Predicted): A predicted <sup>1</sup>H NMR spectrum in Methanol-d<sub>4</sub> (MeOD) at 300 MHz shows distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
6.95	d	8.1	1H	Aromatic H (H-5)
6.41	dd	2.4, 8.1	1H	Aromatic H (H-6)
6.35	d	2.4	1H	Aromatic H (H-8)
2.89 - 2.77	m	-	2H	Aliphatic H (-CH <sub>2</sub> -C=O)
2.51	dd	6.6, 8.4	2H	Aliphatic H (Ar-CH <sub>2</sub> -)
[Source: iChemical][6]				

Note: Detailed experimental <sup>13</sup>C NMR data was not available in the reviewed sources. However, analysis would be expected to show nine distinct carbon signals, including those for the carbonyl group, aromatic carbons, and two aliphatic carbons.

## Infrared (IR) Spectroscopy

An FTIR spectrum is typically acquired using a KBr pellet or ATR technique.[4] While a specific peak list is not available, the characteristic absorption bands can be predicted based on the molecule's functional groups.

Wavenumber Range (cm <sup>-1</sup> )	Functional Group	Vibration Type
3400 - 3200 (broad)	O-H (Phenol)	Stretching
3300 - 3100	N-H (Amide)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
3000 - 2850	C-H (Aliphatic)	Stretching
~1660	C=O (Amide I)	Stretching
1620 - 1450	C=C (Aromatic)	Stretching
~1540	N-H (Amide II)	Bending

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[3] The primary data point obtained is the molecular ion peak.

m/z Value	Ion	Notes
163.17	[M] <sup>+</sup>	Molecular Ion Peak, corresponding to the molecular formula C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> .
[Source: Benchchem][3]		

Note: A detailed fragmentation pattern was not available in the reviewed sources. Fragmentation would likely involve losses related to the amide and hydroxyl functional groups.

## Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic data. The following protocols are representative for the analysis of **7-Hydroxy-3,4-dihydrocarbostyrl**.

## NMR Spectroscopy

This protocol is suitable for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of quinolinone derivatives.

- Sample Preparation: Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or Methanol- $\text{d}_4$ ) in a clean vial.
- Transfer: Using a pipette with a filter plug, transfer the solution into a 5 mm NMR tube.
- Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum to check sample shimming and concentration.
  - For quantitative  $^1\text{H}$  NMR, use an inverse-gated decoupling sequence to remove  $^{13}\text{C}$  satellites and ensure accurate integration.
  - For  $^{13}\text{C}$  NMR, use a standard proton-decoupled pulse sequence with a sufficient relaxation delay to ensure quantitative accuracy of all carbon signals.

## Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.<sup>[3]</sup>

- Sample Preparation: Weigh approximately 1-2 mg of **7-Hydroxy-3,4-dihydrocarbostyryl** and 100-200 mg of spectroscopic grade KBr powder. Both should be thoroughly dried to prevent moisture absorption.
- Grinding: Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture into a pellet-forming die. Apply a force of approximately 8-10 tons under vacuum for several minutes to form a thin, transparent pellet.
- Background Measurement: Prepare a blank KBr pellet (containing only KBr) to measure the background spectrum.

- **Sample Measurement:** Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . The background spectrum is automatically subtracted from the sample spectrum.

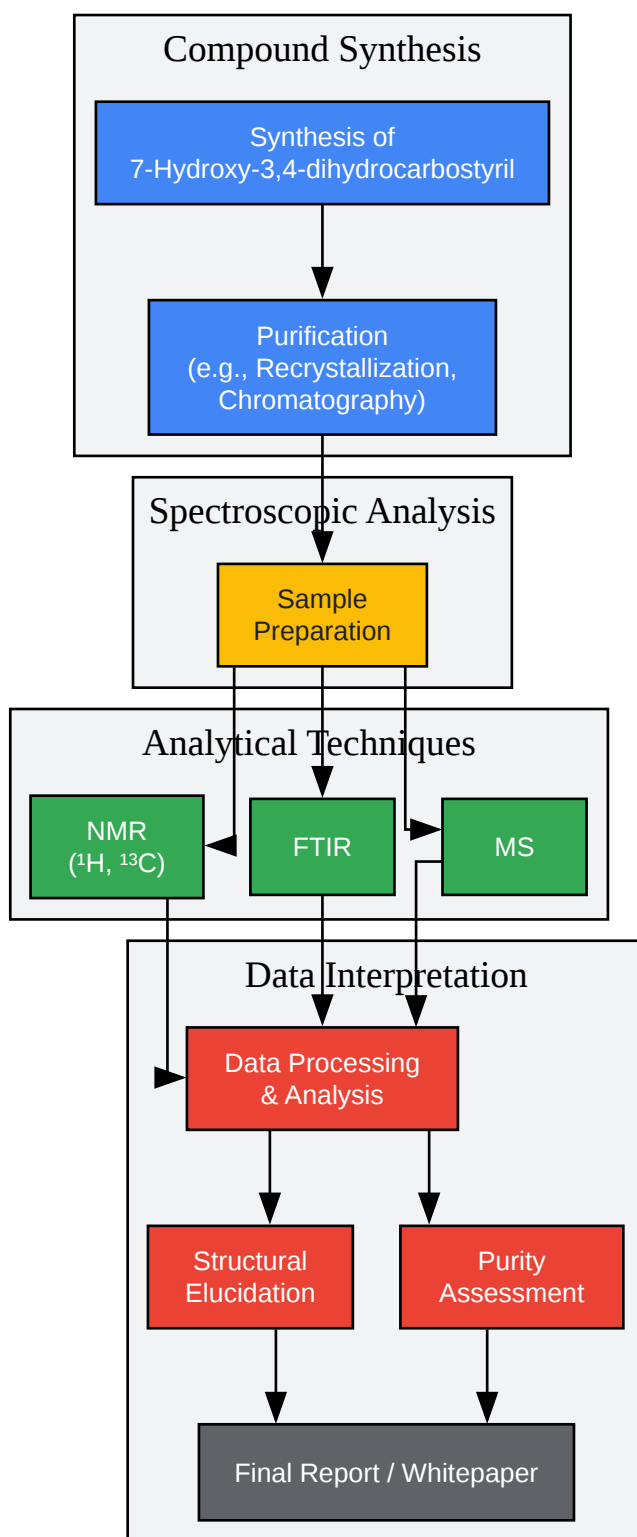
## Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile or semi-volatile aromatic compounds.

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Conditions:**
  - **Injector:** Splitless mode at 250-300°C.
  - **Column:** A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.
  - **Oven Program:** Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C.
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **MS Conditions:**
  - **Ionization Mode:** Electron Impact (EI) at 70 eV.
  - **Mass Analyzer:** Scan a mass range appropriate for the compound and its expected fragments (e.g.,  $m/z$  40-500).
  - **Transfer Line Temperature:** Maintained at approximately 290°C to prevent sample condensation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **7-Hydroxy-3,4-dihydrocarbostyrl**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. apicule.com [apicule.com]
- 2. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]
- 3. 7-Hydroxy-3,4-dihydrocarbostyryl | 22246-18-0 | Benchchem [benchchem.com]
- 4. 7-Hydroxy-3,4-dihydrocarbostyryl | C<sub>9</sub>H<sub>9</sub>NO<sub>2</sub> | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Hydroxy-3,4-Dihydro carbostyryl – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]
- 6. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, CAS No. 22246-18-0 - iChemical [ichemical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Hydroxy-3,4-dihydrocarbostyryl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194367#spectroscopic-data-of-7-hydroxy-3-4-dihydrocarbostyryl-nmr-ir-ms]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)